Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRN7000, also known as α-galactosylceramide, is a synthetic glycolipid derived from the marine sponge Agelas mauritianus. It is a potent and specific ligand for the protein CD1d, which is recognized by invariant natural killer T cells. This compound has garnered significant interest due to its immune-stimulatory activity and potential therapeutic applications, particularly in the fields of immunology and oncology .

Preparation Methods

The synthesis of KRN7000 involves several steps, starting from commercially available starting materials such as d-galactose and phytosphingosine. One practical and scalable method uses glycosyl iodide as the glycosyl donor. The procedure involves a total of eight steps, including three column chromatographic purifications, to obtain the highly pure product on a gram scale . The general retrosynthesis of KRN7000 is shown in Scheme 1 of the referenced article .

Chemical Reactions Analysis

KRN7000 undergoes various chemical reactions, including glycosylation, which is a key step in its synthesis. The compound is known to interact with the protein CD1d, forming a glycolipid-protein complex that is recognized by T cell receptors on invariant natural killer T cells . This interaction leads to the activation of the immune response, resulting in the release of both Th1 (interferon-gamma) and Th2 (interleukin-4) cytokines .

Scientific Research Applications

KRN7000 has a wide range of scientific research applications. It is extensively studied as a ligand for invariant natural killer T cells, demonstrating immune-stimulatory activity and antitumor properties . The compound is used in the development of novel CD1d-binding natural killer T cell ligands as vaccine adjuvants. KRN7000 analogues bearing functional groups are versatile in conjugation strategies, forming highly defined synthetic vaccines . Additionally, KRN7000 has been shown to protect against lipopolysaccharide-induced shock and displays potent antitumor activity in various in vivo models .

Mechanism of Action

KRN7000 exerts its effects by binding to the protein CD1d, which presents the glycolipid to invariant natural killer T cells. This interaction leads to the activation of these cells, resulting in the production of different cytokines that modulate the Th1/Th2 immune response balance . The activation of invariant natural killer T cells by KRN7000 involves the recognition and activation mechanisms of immune cells, contributing to its potential therapeutic applications in autoimmune diseases and cancers .

Comparison with Similar Compounds

KRN7000 is a synthetic derivative of α-galactosylceramide, which is isolated from the marine sponge Agelas mauritianus . Similar compounds include other α-galactosylceramide analogues that have been studied for their immune-stimulatory properties. KRN7000 is unique due to its potent and specific activation of invariant natural killer T cells, leading to the release of both Th1 and Th2 cytokines . Other similar compounds include RGI-2001, which is a liposomal formulation containing KRN7000, and various hydroxylated analogues of KRN7000 .

Properties

CAS No. |

19213-26-4 |

|---|---|

Molecular Formula |

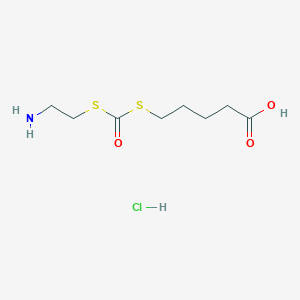

C8H16ClNO3S2 |

Molecular Weight |

273.8 g/mol |

IUPAC Name |

5-(2-aminoethylsulfanylcarbonylsulfanyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO3S2.ClH/c9-4-6-14-8(12)13-5-2-1-3-7(10)11;/h1-6,9H2,(H,10,11);1H |

InChI Key |

BCVOAESRBBRLAW-UHFFFAOYSA-N |

SMILES |

C(CCSC(=O)SCCN)CC(=O)O.Cl |

Canonical SMILES |

C(CCSC(=O)SCCN)CC(=O)O.Cl |

Key on ui other cas no. |

19213-26-4 |

Synonyms |

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercapt ovaleric acid, hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.